molecular formula C17H17ClN2O2 B2796478 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-39-3

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2796478
CAS No.: 2034617-39-3
M. Wt: 316.79
InChI Key: YMQHJKJQOQKNDO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A penta-substituted pyrrole derivative related to 2-(2-Chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone was synthesized in a one-pot, four-component coupling reaction. The structural characterization was carried out using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. The compound demonstrated significant inhibition efficiency on steel surface, indicating potential applications in corrosion inhibition (Louroubi et al., 2019).

Chemical Synthesis and Catalytic Behavior

Complexes derived from pyridyl functionalized alkoxy ligands, similar in structure to this compound, were synthesized and demonstrated catalytic behavior in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA). The study revealed that magnesium-based complexes exhibited higher activity compared to zinc-based ones, suggesting the potential of these complexes in polymer synthesis (Wang et al., 2012).

Quantum Chemical and Topological Studies

Compounds structurally similar to this compound were investigated using quantum chemical methods and topological analysis. These studies aimed at understanding the electronic structure, charge distribution, and molecular interactions, potentially contributing to the development of new materials with specific electronic or optical properties (Sivakumar et al., 2021).

Molecular Docking and Antimicrobial Activity

Research on structurally related compounds involved molecular docking simulations and antimicrobial activity assessment. These studies provide insights into the interaction mechanisms of these molecules with biological targets and their potential therapeutic applications (Sivakumar et al., 2021).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-16-4-2-1-3-13(16)11-17(21)20-10-7-15(12-20)22-14-5-8-19-9-6-14/h1-6,8-9,15H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHJKJQOQKNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.